N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-3-(4-methoxyphenyl)propanamide
Description
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-3-(4-methoxyphenyl)propanamide is a synthetic benzimidazole derivative characterized by a methoxymethyl group at the 2-position of the benzimidazole core and a propanamide side chain substituted with a 4-methoxyphenyl group at the 5-position. The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions, which are critical for binding to biological targets.
Properties
Molecular Formula |
C19H21N3O3 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]-3-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C19H21N3O3/c1-24-12-18-21-16-9-6-14(11-17(16)22-18)20-19(23)10-5-13-3-7-15(25-2)8-4-13/h3-4,6-9,11H,5,10,12H2,1-2H3,(H,20,23)(H,21,22) |
InChI Key |
XQTJQJIEGBLXAX-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC2=C(N1)C=C(C=C2)NC(=O)CCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-3-(4-methoxyphenyl)propanamide typically involves the construction of the benzimidazole ring system. This can be achieved through the condensation of o-phenylenediamine with various reagents such as formic acid, trimethyl orthoformate, or aromatic aldehydes . The reaction conditions often include the use of alkaline alcoholic solutions or acetonitrile as solvents . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-3-(4-methoxyphenyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common reagents and conditions for these reactions include the use of solvents like ethanol, methanol, or dichloromethane, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reaction type and conditions employed.
Scientific Research Applications
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-3-(4-methoxyphenyl)propanamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases, such as infections and cancer.
Mechanism of Action
The mechanism of action of N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. Benzimidazoles are known to bind to tubulin, inhibiting its polymerization and disrupting microtubule formation. This leads to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other cellular targets, contributing to its diverse pharmacological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and structurally related analogs:
Key Observations:
Core Heterocycle Variations: The target compound’s benzimidazole core (vs. tetrazole in , pyrazole in , or acrylamide in ) influences electronic properties and binding interactions. Benzimidazoles are known for their rigidity and ability to intercalate into biomolecular structures . Tetrazole-containing analogs () exhibit higher acidity (pKa ~4.5–5.5) compared to benzimidazoles (pKa ~5.5–6.5), which may alter ionization state under physiological conditions .
Substituent Effects :
- The methoxymethyl group on the benzimidazole (target compound) enhances steric bulk and lipophilicity compared to simpler methyl or hydrogen substituents (e.g., ’s hydrazide derivatives). This could improve bioavailability but may reduce solubility.
- The 4-methoxyphenyl moiety is conserved across several analogs (), suggesting its role in π-stacking or interactions with hydrophobic pockets.
Biological Activity: Anti-inflammatory activity is noted in (Compound 10, IC₅₀ <17.21 μM), attributed to the methoxyphenyl-acrylamide scaffold. The target compound’s benzimidazole core may offer superior stability or potency in similar assays . Hydroxamic acid derivatives () are often protease or histone deacetylase (HDAC) inhibitors, but the absence of a hydroxamate group in the target compound suggests divergent mechanisms .
Synthetic Accessibility :
Q & A
Q. What are the recommended synthetic routes for this compound, and what critical parameters influence reaction yield?
The compound can be synthesized via multi-step procedures involving condensation reactions. A typical approach involves coupling a benzimidazole precursor with a 3-(4-methoxyphenyl)propanamide derivative under basic conditions. Key parameters include:
- Solvent selection : Polar aprotic solvents like dioxane or DMF enhance reaction efficiency .
- Catalysts : Triethylamine is often used to neutralize HCl byproducts during amide bond formation .
- Temperature : Room temperature (20–25°C) minimizes side reactions .
- Purification : Recrystallization from ethanol-DMF mixtures improves purity . Reported yields range from 64% to 88% for analogous compounds .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
A combination of techniques ensures accurate structural validation:
- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions and stereochemistry. For example, methoxy groups show singlet peaks near δ 3.8–4.0 ppm, while benzimidazole protons resonate at δ 7.2–8.3 ppm .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., exact mass ±0.01 Da) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O of methoxy) confirm functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data when determining the compound’s three-dimensional structure?
Challenges like twinning or low-resolution data can be addressed using:
- SHELX Software : SHELXL refines structures against high-resolution data, while SHELXD/SHELXE resolve phase ambiguities in experimental phasing .
- Data Filtering : Exclude outliers (e.g., high R-factor values) and apply restraints for bond lengths/angles during refinement .
- Validation Tools : Check for geometric irregularities (e.g., PLATON) to ensure structural plausibility .
Q. What computational or experimental approaches are recommended to analyze the compound’s potential interaction with biological targets?
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities with receptors (e.g., CB2 or kinase targets) .
- In Vitro Assays : Screen against enzyme panels (e.g., cytochrome P450 isoforms) to assess metabolic stability .
- Metabolite Identification : LC-MS/MS detects metabolites like hydroxylated or demethylated derivatives under physiological conditions .
Q. How do variations in substitution patterns on the benzimidazole and methoxyphenyl moieties affect the compound’s physicochemical properties?
- Methoxy Group Position : Para-substitution (4-methoxy) enhances solubility and π-π stacking, while ortho-substitution may sterically hinder binding .
- Benzimidazole Modifications : Adding methylthio or morpholine groups increases lipophilicity, impacting membrane permeability .
- Thermodynamic Stability : Differential scanning calorimetry (DSC) reveals melting point shifts (e.g., 134–144°C for analogs) correlating with crystallinity .
Q. What strategies can be employed to optimize the compound’s stability under physiological conditions for in vivo studies?
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .
- Formulation : Use cyclodextrin complexes or lipid nanoparticles to enhance aqueous solubility .
- pH Adjustments : Buffered solutions (pH 6–7) prevent degradation of the benzimidazole core .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
